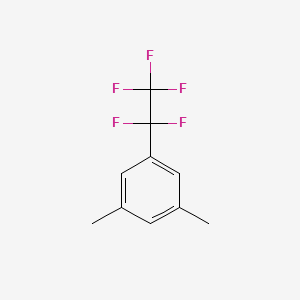

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene

CAS No.: 1447671-64-8

Cat. No.: VC6405917

Molecular Formula: C10H9F5

Molecular Weight: 224.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1447671-64-8 |

|---|---|

| Molecular Formula | C10H9F5 |

| Molecular Weight | 224.174 |

| IUPAC Name | 1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene |

| Standard InChI | InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3 |

| Standard InChI Key | KMRQWYZBOXNDBA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₀H₉F₅, with a molecular weight of 224.174 g/mol. Its systematic IUPAC name, 1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene, reflects the substitution pattern on the benzene ring. The SMILES notation (CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C) and InChIKey (KMRQWYZBOXNDBA-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1447671-64-8 | |

| Molecular Formula | C₁₀H₉F₅ | |

| Molecular Weight | 224.174 g/mol | |

| IUPAC Name | 1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene | |

| PubChem CID | 71656133 |

Electronic and Steric Features

The pentafluoroethyl group (–CF₂CF₃) introduces strong electron-withdrawing effects, polarizing the benzene ring and enhancing its susceptibility to electrophilic substitution at meta positions. Concurrently, the methyl groups at positions 3 and 5 contribute steric bulk, potentially influencing reaction kinetics and crystal packing in solid-state applications .

Synthesis and Manufacturing

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at the 1-, 3-, and 5-positions requires careful control of reaction conditions.

-

Fluorine Handling: The use of corrosive fluorinating agents necessitates specialized equipment and safety protocols .

Physicochemical Properties

Solubility and Stability

Data on solubility are currently unavailable, but fluorinated aromatics typically exhibit low polarity, rendering them soluble in nonpolar solvents like hexanes or dichloromethane . The compound’s stability under ambient conditions is likely high due to the inertness of C–F bonds, though hydrolysis of the pentafluoroethyl group under strongly acidic or basic conditions cannot be ruled out.

Thermal Properties

Applications in Materials Science

Organic Electronics

Fluorinated aromatics are critical in organic photovoltaics (OPVs) and field-effect transistors (OFETs). The electron-withdrawing pentafluoroethyl group could enhance electron mobility, making this compound a candidate for n-type semiconductors . For instance, trifluoromethyl-pentacenes in OPVs achieve power conversion efficiencies exceeding 4%, suggesting analogous potential for pentafluoroethyl derivatives .

Pharmaceutical Intermediates

Fluorine’s role in improving drug bioavailability and metabolic stability is well-documented. While direct pharmaceutical applications of this compound are unexplored, its structure could serve as a building block for fluorinated active pharmaceutical ingredients (APIs).

Future Directions

Research Priorities

-

Synthetic Optimization: Developing efficient, scalable routes with improved regioselectivity.

-

Application Testing: Evaluating performance in OPVs, OFETs, and as a ligand in catalysis.

-

Toxicological Studies: Assessing ecotoxicology and occupational exposure limits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume